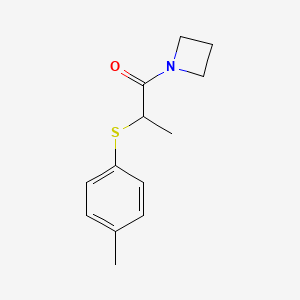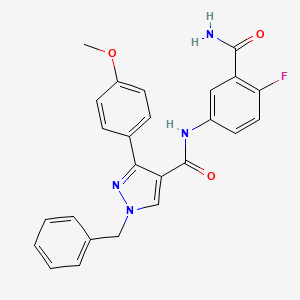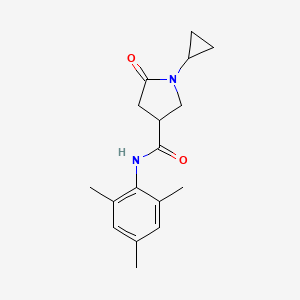
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one, also known as 4-MDMC, is a synthetic compound that belongs to the class of cathinones, which are a type of amphetamine-like stimulants. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
作用机制
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one is not fully understood, but it is believed to involve the stimulation of the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, and their dysregulation has been implicated in various neuropsychiatric disorders, including addiction and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one have been studied in vitro and in vivo. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one stimulates the release of dopamine and serotonin in a dose-dependent manner. In vivo studies in rats have demonstrated that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one increases locomotor activity and produces a conditioned place preference, indicating its potential for abuse liability.
实验室实验的优点和局限性
One advantage of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its effects on the central nervous system make it a useful tool for studying the mechanisms of addiction and other neuropsychiatric disorders. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its potential for abuse liability, which may require additional precautions to ensure the safety of researchers.
未来方向
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. One area of interest is the development of novel therapeutic agents based on the structure of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one for the treatment of neuropsychiatric disorders. Additionally, further investigation into the mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one and its effects on the brain could provide insights into the underlying causes of addiction and other neuropsychiatric disorders. Finally, studies on the potential toxicity and long-term effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one are needed to ensure its safety for use in research.
合成方法
The synthesis of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one involves the reaction of 4-methylthiophenol with 1-bromo-2-(propylamino)propane in the presence of a base, followed by cyclization with azetidine-1-carboxylic acid to yield 1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. This method has been reported in a few research articles and is considered to be a relatively simple and efficient way of synthesizing 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one.
科学研究应用
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine and serotonin. In neuroscience, it has been explored for its potential as a tool for studying the mechanisms of addiction and other neuropsychiatric disorders.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-6-12(7-5-10)16-11(2)13(15)14-8-3-9-14/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSBNIBBQXZZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)

